5-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLE
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Overview
Description
5-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLE is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms. This compound is part of the pyrazole family, known for its diverse applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLE typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with 1-propyl-1,3-diketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
5-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents on the pyrazole ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of cyclopropyl-propyl-pyrazole carboxylic acid.
Reduction: Formation of cyclopropyl-propyl-pyrazole alcohol.
Substitution: Formation of halogenated derivatives of the pyrazole ring.
Scientific Research Applications
5-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5-AMINO-PYRAZOLE: Known for its versatility in organic synthesis and medicinal chemistry.
3(5)-SUBSTITUTED PYRAZOLES: Exhibits tautomerism and is used in the synthesis of complex heterocyclic systems
Uniqueness
5-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLE is unique due to the presence of both cyclopropyl and propyl groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1170857-24-5 |
---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
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